
2-Cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoic acid is an organic compound that belongs to the class of cyanoacrylic acids This compound is characterized by the presence of a cyano group (-CN) and a furan ring substituted with an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoic acid can be achieved through several methods. One common approach involves the condensation of 2-ethoxybenzaldehyde with cyanoacetic acid in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-Cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoic acid involves its interaction with specific molecular targets and pathways. The cyano group and furan ring play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(2-ethoxyphenyl)-2-propenoic acid
- 2-Cyano-3-(2,5-dimethoxyphenyl)-2-propenoic acid
- 2-Cyano-3-(4-ethoxyphenyl)-2-propenoic acid
Uniqueness
2-Cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoic acid is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H13NO4 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
(E)-2-cyano-3-[5-(2-ethoxyphenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C16H13NO4/c1-2-20-14-6-4-3-5-13(14)15-8-7-12(21-15)9-11(10-17)16(18)19/h3-9H,2H2,1H3,(H,18,19)/b11-9+ |
InChI Key |
BQKOJWRIXKBEGO-PKNBQFBNSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)O |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4-dimethoxybenzamide](/img/structure/B11953473.png)
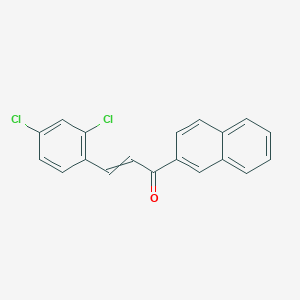
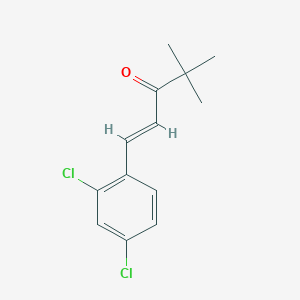
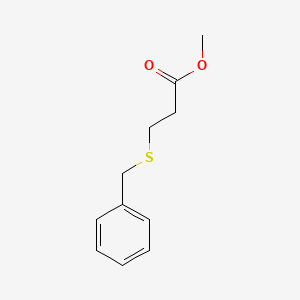
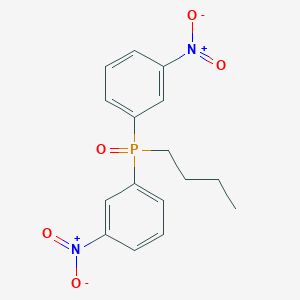
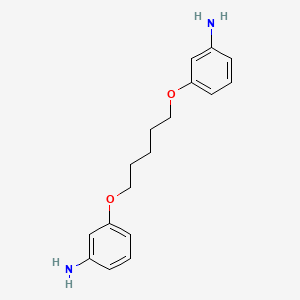

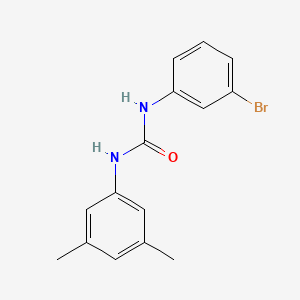



![N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B11953538.png)
![N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11953552.png)

